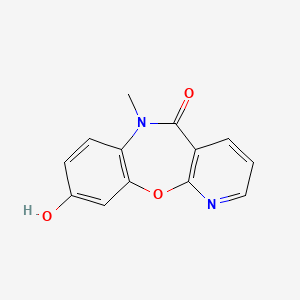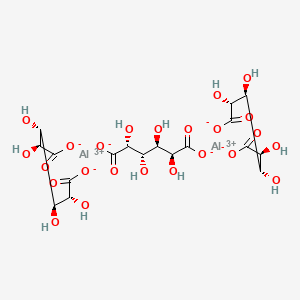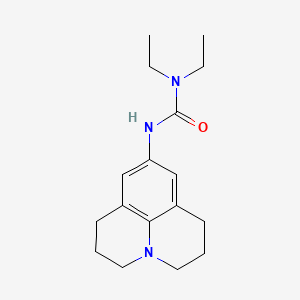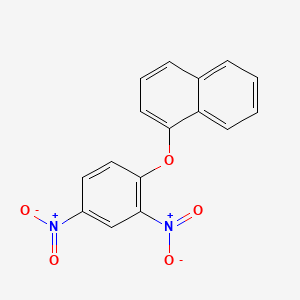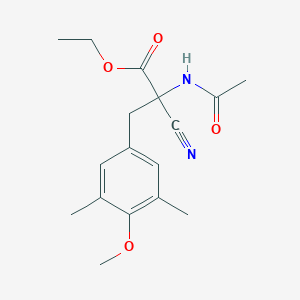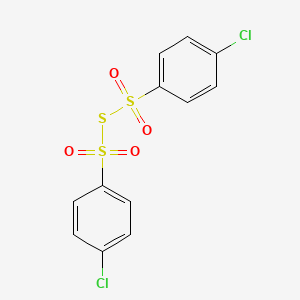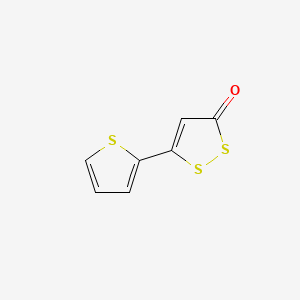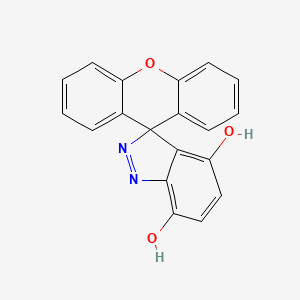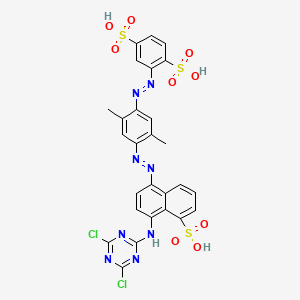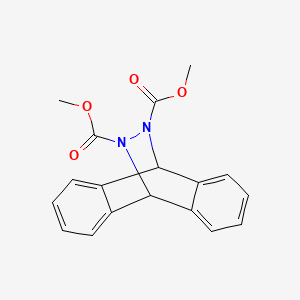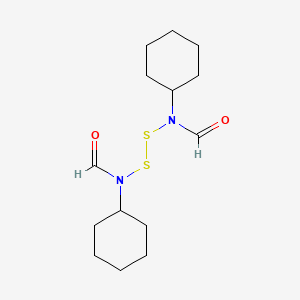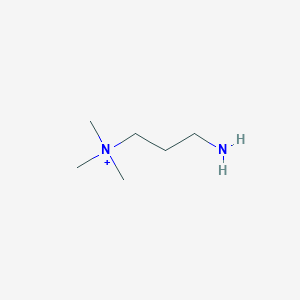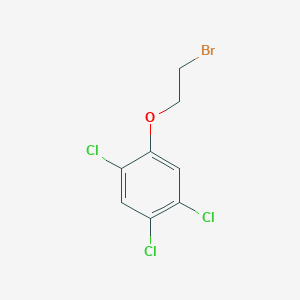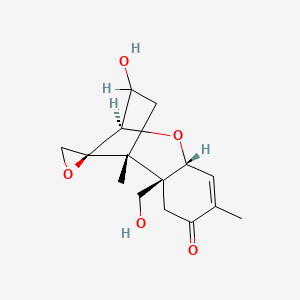
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including antifungal and cytotoxic properties. Trichothecenes are produced by various species of fungi, particularly those in the Fusarium genus. This specific compound is characterized by its unique structure, which includes an epoxy group and multiple hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the trichothecene skeleton, followed by the introduction of the epoxy and hydroxyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired trichothecene. The compound is then extracted and purified using techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the epoxy group or reduce the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its antifungal properties and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
Mechanism of Action
The mechanism of action of Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- involves its interaction with cellular components. The compound can inhibit protein synthesis by binding to ribosomes, leading to cell death. It also affects various signaling pathways and can induce oxidative stress, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Deoxynivalenol: Another trichothecene with similar biological activities but different structural features.
T-2 Toxin: Known for its potent cytotoxic effects and structural similarities to Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy-.
HT-2 Toxin: A derivative of T-2 toxin with additional functional groups.
Uniqueness: Trichothec-9-en-8-one, 12,13-epoxy-3,15-dihydroxy- is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
81452-35-9 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(1R,2R,7R,9R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one |
InChI |
InChI=1S/C15H20O5/c1-8-3-11-14(6-16,5-9(8)17)13(2)4-10(18)12(20-11)15(13)7-19-15/h3,10-12,16,18H,4-7H2,1-2H3/t10?,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
KMTSLOIAULARKN-CIJFKWAFSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1=O)([C@]3(CC([C@H]([C@@]34CO4)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1=O)(C3(CC(C(C34CO4)O2)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


